molecular formula C17H16N2O2S2 B6497720 2-(ethylsulfanyl)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide CAS No. 952997-08-9

2-(ethylsulfanyl)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide

Cat. No.: B6497720
CAS No.: 952997-08-9
M. Wt: 344.5 g/mol
InChI Key: IIJWWXVIWRRCCD-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide is an organic compound that features a benzamide core substituted with an ethylsulfanyl group and a thiophen-2-yl-oxazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Thiophene Substitution: The thiophene ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods like the Suzuki or Stille coupling.

    Benzamide Formation: The benzamide core is formed by reacting a substituted benzoic acid derivative with an amine under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.

    Ethylsulfanyl Group Introduction: The ethylsulfanyl group is introduced via a nucleophilic substitution reaction, where an ethylthiol reacts with a suitable leaving group on the benzamide core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether (MOMCl) can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(ethylsulfanyl)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the oxazole and thiophene rings suggests possible interactions with biological targets, making it a candidate for drug discovery, particularly in the development of anti-inflammatory or anticancer agents.

Industry

In industry, this compound could be used in the development of advanced materials, such as organic semiconductors or polymers with specific electronic properties. Its ability to undergo various chemical reactions makes it versatile for creating materials with tailored functionalities.

Mechanism of Action

The mechanism by which 2-(ethylsulfanyl)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the thiophene ring can engage in π-stacking interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylsulfanyl)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide
  • 2-(ethylsulfanyl)-N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}benzamide
  • 2-(ethylsulfanyl)-N-{[5-(pyridin-2-yl)-1,2-oxazol-3-yl]methyl}benzamide

Uniqueness

Compared to similar compounds, 2-(ethylsulfanyl)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide is unique due to the combination of the ethylsulfanyl group and the thiophene-oxazole moiety. This specific arrangement can result in distinct electronic properties and biological activities, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

2-ethylsulfanyl-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c1-2-22-15-7-4-3-6-13(15)17(20)18-11-12-10-14(21-19-12)16-8-5-9-23-16/h3-10H,2,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJWWXVIWRRCCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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